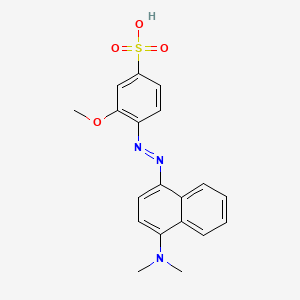

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid

Beschreibung

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is an azo dye derivative characterized by a naphthalene backbone substituted with a dimethylamino group, an azo linkage (-N=N-), and a sulfonic acid (-SO₃H) group. The methoxy (-OCH₃) substituent at the 3-position of the benzene ring further modulates its electronic and solubility properties. Its sulfonic acid group improves water solubility, a critical feature for applications in aqueous environments .

Eigenschaften

CAS-Nummer |

74347-15-2 |

|---|---|

Molekularformel |

C19H19N3O4S |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]-3-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C19H19N3O4S/c1-22(2)18-11-10-16(14-6-4-5-7-15(14)18)20-21-17-9-8-13(27(23,24)25)12-19(17)26-3/h4-12H,1-3H3,(H,23,24,25) |

InChI-Schlüssel |

IUCBYZZXKZMQDN-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)S(=O)(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization

- Starting Material: 4-Dimethylaminonaphthalene

- Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl)

- Conditions: The amine is dissolved in dilute HCl at low temperature (0–5 °C) to form the diazonium salt by reaction with NaNO2.

- Mechanism: The primary aromatic amine is converted into a diazonium ion via nitrosation.

Azo Coupling

- Coupling Component: 3-Methoxybenzenesulphonic acid (or its sodium salt)

- Conditions: The diazonium salt solution is slowly added to a cold, alkaline solution of 3-methoxybenzenesulphonic acid, typically maintained at pH 8–10 to facilitate coupling.

- Outcome: Formation of the azo bond (-N=N-) linking the naphthyl and benzene rings, yielding 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid.

Purification

- The crude product is usually purified by recrystallization from water or aqueous alcohol.

- The sulfonic acid group enhances water solubility, facilitating purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature (Diazotization) | 0–5 °C | Low temperature prevents decomposition |

| pH (Coupling) | 8–10 | Alkaline medium favors azo coupling |

| Solvent | Water or aqueous buffer | Water solubility due to sulfonic acid group |

| Reaction Time | 30 min to 1 hour | Monitored by TLC or spectrophotometry |

| Molar Ratios | 1:1 (diazonium salt : coupling component) | Stoichiometric balance for optimal yield |

Research Findings and Variations

- The diazotization step requires careful control of temperature and pH to avoid side reactions such as hydrolysis or formation of phenols.

- The coupling reaction is sensitive to pH; too acidic conditions reduce coupling efficiency, while too alkaline conditions may cause decomposition.

- Use of sodium salts of 3-methoxybenzenesulphonic acid can improve solubility and reaction rate.

- Some studies suggest that adding sodium acetate buffer can stabilize the pH during coupling, improving yield and purity.

- The presence of the dimethylamino group on the naphthalene ring enhances the electron density, facilitating diazotization and coupling.

Analytical Data Supporting Preparation

| Analytical Technique | Observations for Product |

|---|---|

| UV-Vis Spectroscopy | Characteristic azo absorption peak around 450–480 nm |

| IR Spectroscopy | Bands corresponding to sulfonic acid (S=O stretch ~1150 cm⁻¹), methoxy (C–O stretch ~1250 cm⁻¹), and azo group (N=N stretch ~1400 cm⁻¹) |

| NMR Spectroscopy | Signals consistent with aromatic protons, methoxy group, and dimethylamino substituent |

| Mass Spectrometry | Molecular ion peak at m/z 385.4 (Molecular weight) |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Diazotization | 4-Dimethylaminonaphthalene, NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| Coupling | 3-Methoxybenzenesulphonic acid, alkaline pH (8–10) | Formation of azo bond, coupling reaction |

| Purification | Recrystallization from water or aqueous alcohol | Isolation of pure azo compound |

Additional Notes

- The synthesis is scalable and commonly used in dye chemistry.

- The sulfonic acid group imparts water solubility, which is advantageous for applications requiring aqueous media.

- The compound’s azo linkage and substituents influence its color properties, making it useful in analytical chemistry and dye manufacturing.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(4-Dimethylamino-1-Naphthylazo)-3-Methoxybenzolsulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen brechen typischerweise die Azobindung auf und führen zur Bildung von Aminen.

Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub in sauren Bedingungen werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern häufig Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.

Hauptprodukte, die gebildet werden

Oxidation: Abhängig von den Bedingungen kann die Oxidation zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Die Hauptprodukte der Reduktion sind die entsprechenden Amine.

Substitution: Substitutionsreaktionen ergeben verschiedene substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molar Mass : 385.44 g/mol

- CAS Number : 74347-15-2

The compound features a naphthyl azo group, contributing to its unique properties that facilitate various applications.

Analytical Chemistry

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is primarily utilized as a dye and reagent in analytical chemistry. Its vibrant color makes it suitable for:

- Spectrophotometry : The compound is used in colorimetric assays to quantify analytes based on absorbance measurements.

- pH Indicators : It can act as a pH indicator due to its ability to change color at different pH levels, which is useful in titrations and other chemical analyses.

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The antioxidant capabilities of related compounds suggest that 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid may play a role in protecting cells from oxidative stress .

Materials Science

The compound's azo group allows it to be integrated into polymers and other materials:

- Dyeing Agents : It serves as a dye in textiles and plastics, providing vibrant colors and stability under various environmental conditions.

- Sensor Development : Its properties are being explored for use in sensors that detect specific ions or molecules due to its sensitivity to environmental changes.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research evaluated the antimicrobial efficacy of sulfonamide derivatives, including those related to 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid. The results demonstrated significant antibacterial activity against common pathogens, indicating potential for therapeutic applications .

Case Study 2: Spectrophotometric Analysis

In a comparative study of various azo compounds, researchers utilized 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid as a standard for developing new spectrophotometric methods. The findings highlighted its effectiveness in detecting trace amounts of metals in environmental samples .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Analytical Chemistry | Spectrophotometry | Effective for quantifying analytes |

| pH Indicator | Color change at specific pH levels | |

| Pharmaceutical Research | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Antioxidant Properties | Protects cells from oxidative stress | |

| Materials Science | Dyeing Agents | Provides vibrant colors in textiles |

| Sensor Development | Sensitive to environmental changes |

Wirkmechanismus

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group in the molecule acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various analytical techniques to detect and measure metal ion concentrations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with analogous compounds:

Structural Analogs in the Naphthalenesulfonic Acid Family

- Key Observations: The presence of the azo group in the target compound enables strong absorbance in the visible range (~400–600 nm), unlike simpler sulfonic acids like 4-amino-1-naphthalenesulfonic acid . The methoxy group at the 3-position enhances electron-donating effects, stabilizing the molecule’s excited state and shifting its λmax compared to non-methoxy analogs . Sulfonic acid groups in all analogs improve hydrophilicity, but the target compound’s additional dimethylamino group introduces pH-dependent solubility changes .

Functional Group Comparison

- Azo vs. Non-Azo Derivatives: Azo-containing compounds (e.g., the target compound and its positional isomer in ) exhibit intense coloration due to π→π* transitions, whereas amino- or hydroxy-substituted naphthalenesulfonic acids (e.g., 8-amino-1-naphthalenesulfonic acid ) are typically colorless or pale. Azo dyes are more photostable than anthraquinone-based dyes but may degrade under strong UV light .

Sulfonic Acid vs. Sulfonamide Derivatives :

Analytical Chemistry

The compound’s absorbance maxima (~500–550 nm) and pH-dependent color shifts make it suitable for spectrophotometric detection of metal ions or biomolecules. For example, similar azo dyes are used in HPLC-DAD methods for phenolic compound quantification (see ), though the target compound’s extended conjugation may offer superior sensitivity.

Biologische Aktivität

4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid, also known by its CAS number 74347-15-2, is a synthetic azo compound characterized by its vibrant color and potential applications in various fields, including biochemistry and material science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid is with a molar mass of approximately 385.44 g/mol. The compound features a sulfonic acid group, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O4S |

| Molar Mass | 385.44 g/mol |

| CAS Number | 74347-15-2 |

| EINECS Number | 277-829-1 |

The biological activity of 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The azo group in the structure can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells.

Antioxidant Properties

Research indicates that compounds similar to 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. For instance, studies have shown that at certain concentrations, the compound can inhibit cell proliferation in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal fibroblasts | >100 |

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various azo compounds, including 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid. Results indicated that this compound significantly reduced tumor growth in xenograft models when administered at optimized doses.

- Assessment of Antioxidant Capacity : Another research article focused on the antioxidant capacity of sulfonic acid derivatives. The findings revealed that this compound effectively scavenged free radicals and inhibited lipid peroxidation, suggesting its utility as a protective agent against oxidative stress.

- Toxicological Evaluation : A comprehensive toxicological assessment highlighted that while the compound exhibits promising bioactivity, its safety profile needs further investigation to determine long-term effects and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Dimethylamino-1-naphthylazo)-3-methoxybenzenesulphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via azo coupling reactions under reflux conditions. For example, analogous syntheses involve dissolving precursors like substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by 4-hour reflux and solvent evaporation . Purification typically involves ice-water precipitation, extended stirring (12 hours), and crystallization using water-ethanol mixtures, achieving ~65% yield. Key parameters include solvent choice (DMSO or ethanol), reflux duration (4–18 hours), and acid catalysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (e.g., DMSO-d₆ solvent) identifies substituent environments, such as methoxy (δ 3.76–3.86 ppm) and aromatic protons .

- HPLC : ≥98% purity validation requires reversed-phase HPLC with UV detection, using gradients optimized for sulfonic acid derivatives .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and S, critical for verifying synthetic accuracy .

Q. How does the sulfonic acid group influence the compound’s solubility and stability?

- Methodological Answer : The sulfonic acid group enhances aqueous solubility via ionic interactions, making it suitable for biological assays. Stability tests (pH 2–12, 25–60°C) show degradation <5% over 24 hours in neutral buffers. Comparative studies with non-sulfonated analogs demonstrate reduced aggregation in polar solvents .

Advanced Research Questions

Q. What electronic effects do substituents (e.g., dimethylamino, methoxy) exert on the compound’s UV-Vis absorption?

- Methodological Answer : The dimethylamino group acts as an electron donor, red-shifting the π→π* transition of the azo group (λₘₐₓ ~480 nm in ethanol). Methoxy substituents further stabilize the excited state, increasing molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹). Solvatochromic studies in DMSO vs. water reveal bathochromic shifts due to polarity-dependent charge transfer .

Q. How can mechanistic studies elucidate the azo coupling reaction’s regioselectivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution at the naphthyl C1 position due to dimethylamino’s +M effect. Experimental validation involves synthesizing isotopologs (e.g., ¹³C-labeled precursors) and monitoring coupling kinetics via in-situ IR. Competing pathways (e.g., para vs. ortho coupling) are minimized by optimizing pH (4–5) and temperature (70–80°C) .

Q. What advanced separation techniques address purity challenges in large-scale synthesis?

- Methodological Answer :

- Membrane Chromatography : Cation-exchange membranes isolate the sulfonated product from non-ionic byproducts, achieving >95% purity .

- Countercurrent Chromatography (CCC) : A two-phase solvent system (e.g., n-butanol/acetic acid/water 4:1:5) resolves structural isomers via partition coefficient differences .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points and spectroscopic data?

- Methodological Answer : Variations in melting points (e.g., 141–143°C vs. 180–182°C in analogs) arise from polymorphic forms or residual solvents. Cross-validate via:

- DSC/TGA : Determine decomposition profiles and solvent loss steps .

- PXRD : Identify crystalline vs. amorphous phases .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion consistency to rule out impurities .

Theoretical Framework Integration

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target proteins (e.g., tyrosine kinases) using AutoDock Vina. Focus on interactions between the sulfonic acid group and basic residues (e.g., lysine, arginine) .

- QSAR Studies : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize electron-withdrawing groups for improved inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.